1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C17H22ClN3O4S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H22ClN3O4S/c18-13-3-5-14(6-4-13)26(24,25)21-9-1-2-15(21)17(23)20-10-7-12(8-11-20)16(19)22/h3-6,12,15H,1-2,7-11H2,(H2,19,22) |
InChI Key |
UUKDKDRXGZUIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the chlorophenyl sulfonyl derivative, followed by its reaction with proline derivatives to form the desired piperidine carboxamide structure. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
-
Oxidation of proline-derived moieties : Oxidizing agents like hydrogen peroxide or potassium permanganate could oxidize secondary amines in the proline substituent, potentially forming imines or amides .
-
Sulfur oxidation : While direct oxidation of the sulfonamide group is uncommon, extreme conditions (e.g., peracetic acid) might convert sulfonamides to sulfonates (SO₃²⁻), though this is less likely without activating groups .
Reduction Reactions
Reduction typically targets the sulfonamide group or adjacent carbonyl functionalities:
-
Sulfonamide reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) may reduce the sulfonamide to a sulfonamide hydride (S=N) or further to a sulfide (S²⁻), though this requires harsh conditions .
-
Carboxamide reduction : The piperidine-4-carboxamide group could be reduced to a primary amine using reagents like borane-THF, forming a piperidine amine derivative.
Nucleophilic Substitution
The 4-chlorophenyl group on the sulfonamide is a potential site for nucleophilic aromatic substitution (SₙAr):
-
Chlorine displacement : Nucleophiles (e.g., amines, thiols) can replace the chlorine atom under basic conditions, forming substituted phenyl derivatives. This reaction is facilitated by electron-withdrawing groups like the sulfonamide .
-
Reaction conditions :
Hydrolysis
Hydrolytic cleavage can occur at multiple sites:
-
Carboxamide hydrolysis : Acidic or basic conditions may convert the piperidine-4-carboxamide to a carboxylic acid.
-
Sulfonamide hydrolysis : Prolonged exposure to strong acids/bases could hydrolyze the sulfonamide to a sulfonic acid, though this is less common without activating groups .
Structural Modifications
The compound’s piperidine core and proline substituent enable further derivatization:
-
Alkylation/Acylation : The piperidine nitrogen can undergo alkylation (e.g., methyl iodide) or acylation (e.g., acetyl chloride) to form quaternary derivatives.
-
Proline substituent : The cyclic secondary amine in the proline group may react with electrophiles (e.g., alkyl halides) to form substituted derivatives.
Comparative Reactivity Analysis
| Reaction Type | Key Features | Product Example | Implications for Applications |
|---|---|---|---|
| Oxidation | Targets proline-derived substituent | Imines, amides | Potential for functional group transformation |
| Reduction | Targets sulfonamide/carboxamide | Sulfides, primary amines | Alters solubility/bioavailability |
| Nucleophilic Substitution | Targets chlorophenyl group | Substituted phenyl derivatives | Engineering for selectivity in drug design |
| Hydrolysis | Targets carboxamide/sulfonamide | Carboxylic acids/sulfonic acids | Metabolic stability studies |
Scientific Research Applications
Chemistry
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions, including oxidation, reduction, and nucleophilic substitution reactions.
Biology
The compound is being investigated for its potential biological activities:
- Enzyme Inhibition: Studies reveal that it can inhibit specific enzymes, which may lead to therapeutic applications in treating diseases linked to enzyme dysfunction.
- Receptor Binding: Research indicates its capability to bind to various receptors, suggesting potential roles in pharmacology.
Medicine
Research is ongoing to explore the therapeutic potential of this compound:
- Drug Development: It is considered for developing new drugs targeting diseases such as cancer and neurological disorders due to its unique structural features.
- Pharmacological Studies: Investigations into its pharmacokinetics and pharmacodynamics are underway to assess its efficacy and safety profiles.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for organic synthesis; reagent in chemical reactions. |
| Biology | Enzyme inhibition; receptor binding studies. |
| Medicine | Potential drug development; therapeutic applications against various diseases. |
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of this compound on human carbonic anhydrase (hCA) isoforms. The compound demonstrated potent inhibition at low nanomolar concentrations, particularly against tumor-associated isoforms hCA IX and XII. Molecular docking studies suggested favorable interactions with the active sites of these isoforms, indicating a promising avenue for cancer therapy development .
Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound has shown potential in treating neurological disorders. The derivatives exhibited enhanced binding affinity to targeted receptors compared to existing treatments, suggesting improved therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of the target, while the piperidine ring provides structural stability. This interaction can lead to the inhibition or activation of the target, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s uniqueness lies in its prolyl-sulfonyl-4-chlorophenyl side chain. Below is a comparison with analogous piperidine-4-carboxamide derivatives:
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on proline and sulfonyl additions), whereas simpler analogs like 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride have a molecular mass of 296.21 g/mol .
- Solubility : The carboxamide group enhances hydrophilicity relative to ester derivatives (e.g., ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate , logP ~1.322) .
Research Implications and Gaps
- Comparative studies with AZD5363 could clarify kinase selectivity.
- Synthetic Feasibility : and outline sulfonamide and carboxamide synthesis routes, which could be adapted for scalable production.
- Unanswered Questions: No direct data on the compound’s stability, toxicity, or in vivo efficacy exist in the provided evidence. Further preclinical profiling is warranted.
Biological Activity
1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure
The compound features a piperidine ring substituted with a 4-chlorophenyl sulfonyl group and a prolyl moiety, contributing to its pharmacological properties. The structural formula can be represented as follows:
Antibacterial Activity
Research indicates that derivatives of this compound exhibit moderate to strong antibacterial activity.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
| Pseudomonas aeruginosa | Weak to Moderate |
In a study, synthesized compounds demonstrated strong inhibitory effects against urease and acetylcholinesterase (AChE), indicating potential therapeutic applications in treating infections and neurodegenerative diseases .
Anticancer Activity
The compound has shown promising results in cancer cell line studies. Specifically, it was evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.
- Case Study : A derivative of the compound exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, indicating potent cytotoxicity. The mechanism appears to involve the induction of apoptosis, evidenced by an increase in the Bax/Bcl-2 ratio and activation of caspase 9 .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point of research:
- Acetylcholinesterase (AChE) : Several derivatives displayed significant AChE inhibition, with IC50 values ranging from 0.63 to 2.14 µM, suggesting potential use in treating Alzheimer’s disease.
- Urease : The compound also inhibited urease activity effectively, which is crucial for managing urinary tract infections and related disorders .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Docking Studies : Molecular docking simulations have revealed strong binding affinities with amino acid residues in target proteins, supporting the observed biological activities .
- Bovine Serum Albumin (BSA) Binding : Binding studies indicate that the compound interacts effectively with BSA, enhancing its bioavailability and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
